5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr
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Overview
Description
5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr is a heterocyclic compound that features both chlorine and iodine substituents on an imidazo[1,2-a]pyridine scaffold. This compound is known for its versatility as a building block in the synthesis of complex molecules and its utility as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr typically involves the functionalization of imidazo[1,2-a]pyridine derivatives through radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific conditions for these reactions often include the use of radical initiators and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one substituent with another, often facilitated by nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively, and can be catalyzed by various oxidizing or reducing agents.
Radical Reactions: These reactions involve the formation of radical intermediates and are often catalyzed by transition metals or initiated by radical initiators.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, radical initiators, and various solvents that facilitate the desired transformations. The conditions for these reactions can vary widely depending on the specific transformation being targeted .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents, while oxidation and reduction reactions may yield products with altered oxidation states .
Scientific Research Applications
5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr is used in a variety of scientific research applications, including:
Biology: In the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industry: In the production of fine chemicals and specialty reagents for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, including radical reactions and substitution reactions. These interactions can modulate the activity of specific enzymes and proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-8-iodoimidazo[1,2-a]pyridine HBr include other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chlorine and iodine substituents on the imidazo[1,2-a]pyridine scaffold. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H5BrClIN2 |
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Molecular Weight |
359.39 g/mol |
IUPAC Name |
5-chloro-8-iodoimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C7H4ClIN2.BrH/c8-6-2-1-5(9)7-10-3-4-11(6)7;/h1-4H;1H |
InChI Key |
FNLWOQGSFFAXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)I)Cl.Br |
Origin of Product |
United States |
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